molecular formula C19H28ClN5O B13546802 [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride

[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride

Cat. No.: B13546802
M. Wt: 377.9 g/mol
InChI Key: VILNZENFDNHVCL-UHFFFAOYSA-N
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Description

[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a triazole ring, and an amino group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole ring:

    Attachment of the amino group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biological pathways.

Medicine

In medicine, [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone
  • [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrobromide

Uniqueness

The uniqueness of [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28ClN5O

Molecular Weight

377.9 g/mol

IUPAC Name

[2-(1-amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C19H27N5O.ClH/c1-14-21-18(22-23(14)2)19(25)24-11-7-6-10-17(24)16(13-20)12-15-8-4-3-5-9-15;/h3-5,8-9,16-17H,6-7,10-13,20H2,1-2H3;1H

InChI Key

VILNZENFDNHVCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C)C(=O)N2CCCCC2C(CC3=CC=CC=C3)CN.Cl

Origin of Product

United States

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